![molecular formula C16H18N4O3 B3009740 benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate CAS No. 2034545-59-8](/img/structure/B3009740.png)
benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate, is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and properties of structurally related heterocyclic compounds, which can provide insights into the synthesis, structure, and reactivity of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds is a topic of interest due to their potential applications in medicinal chemistry. The papers provided discuss the synthesis of various heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazole derivatives, which share a common pyrazole moiety with the compound of interest. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives, suggesting that similar thermal methods could be employed in the synthesis of related pyrazolo[1,5-a]pyrazine compounds . Additionally, the synthesis of pyrazole derivatives from Schiff's bases and subsequent reactions to introduce various functional groups is detailed, which could be analogous to the steps required to synthesize the target compound .
Molecular Structure Analysis
The molecular structure of benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate would likely feature multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrazine core. The papers describe the characterization of similar compounds using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These methods would be essential in confirming the structure of the compound of interest, as they provide information on the functional groups present and the overall molecular framework.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by the presence of multiple reactive sites, such as nitrogen atoms in the ring structures. The papers indicate that the synthesized compounds can undergo further chemical transformations, such as the reaction with malononitrile to yield fused carbazoles . This suggests that the compound of interest may also participate in similar reactions, potentially leading to the formation of new ring systems or the introduction of additional substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and the potential for hydrogen bonding could affect its solubility, melting point, and stability. The papers do not directly address the properties of the specific compound , but they do provide insights into the properties of structurally related compounds. For example, the antioxidant and antimicrobial activities of synthesized pyrazole derivatives are evaluated, indicating that the compound of interest may also exhibit biological activities .
Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds related to the query have demonstrated significant antibacterial and antifungal activities. For instance, novel analogs with pyrazole-5-one derivatives derived from 2-aminobenzothiazole nucleus showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines. These findings suggest the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017). Additionally, another study highlighted the synthesis of new pyrazoline and pyrazole derivatives with benzene sulfonamide moieties, exhibiting antibacterial and antifungal activities against various pathogens, indicating their broad-spectrum antimicrobial potential (Hassan, 2013).
Antimitotic Agents
The antimitotic activity of chiral isomers of a structurally similar compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, was studied, revealing that the S-isomer is more potent than the R-isomer in several biological systems. This distinction underscores the significance of stereochemistry in the biological activity of such compounds (Temple & Rener, 1992).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrazine class have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors . They have also been found to inhibit the catalytic HIV-1 integrase activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, as inhibitors of the catalytic HIV-1 integrase activity, they prevent the integration of the viral genome into the host DNA .
Biochemical Pathways
Similar compounds have been found to suppress the growth of a549 lung cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to suppress the growth of a549 lung cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.
properties
IUPAC Name |
benzyl N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(19-8-9-20-14(11-19)6-7-18-20)10-17-16(22)23-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYRMZUMNTIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)
![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
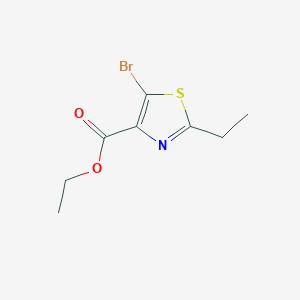
![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
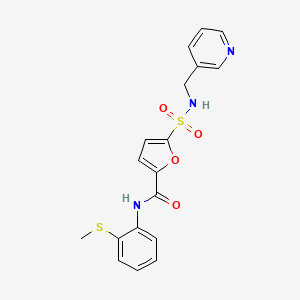
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

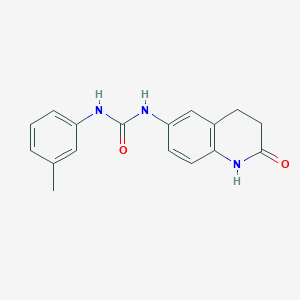
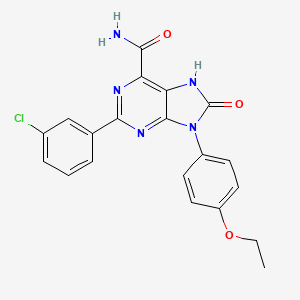
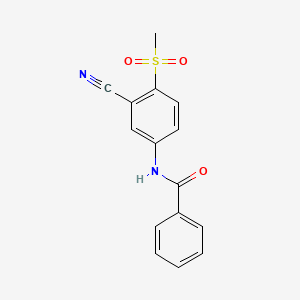
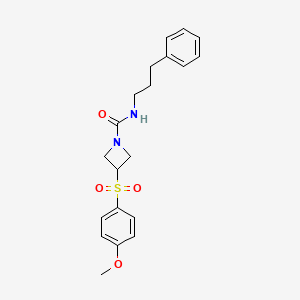
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)
